molecular formula C12H8ClN3O2S B14594520 1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene CAS No. 61174-47-8

1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene

Katalognummer: B14594520
CAS-Nummer: 61174-47-8
Molekulargewicht: 293.73 g/mol
InChI-Schlüssel: VUVOMLNFJPXSHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene is an organic compound that features both azido and sulfonyl functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene typically involves a multi-step process starting from commercially available precursors. One common route involves the sulfonation of 3-chlorobenzene, followed by the introduction of the azido group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and azidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize the risk of hazardous by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, where it may be reduced to a sulfoxide or oxidized to a sulfone.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the azido group may yield amines, while oxidation of the sulfonyl group can produce sulfones.

Wissenschaftliche Forschungsanwendungen

1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s azido group can be used in bioorthogonal chemistry, allowing for the selective labeling and modification of biomolecules in living systems.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene exerts its effects involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles that are useful in various chemical and biological applications. The sulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Azido-2-chlorobenzene: Lacks the sulfonyl group, making it less versatile in terms of chemical reactivity.

    2-Azido-3-chlorobenzene-1-sulfonylbenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-Azido-4-(3-chlorobenzene-1-sulfonyl)benzene: Positional isomer with potentially different chemical properties and uses.

Uniqueness

1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene is unique due to the presence of both azido and sulfonyl groups on the same benzene ring

Eigenschaften

CAS-Nummer

61174-47-8

Molekularformel

C12H8ClN3O2S

Molekulargewicht

293.73 g/mol

IUPAC-Name

1-azido-2-(3-chlorophenyl)sulfonylbenzene

InChI

InChI=1S/C12H8ClN3O2S/c13-9-4-3-5-10(8-9)19(17,18)12-7-2-1-6-11(12)15-16-14/h1-8H

InChI-Schlüssel

VUVOMLNFJPXSHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.